molecular formula C25H36O5 B1143402 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) CAS No. 1176-21-2

3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate)

Katalognummer: B1143402
CAS-Nummer: 1176-21-2
Molekulargewicht: 416.55
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) typically involves the acetylation of 3beta,17-Dihydroxypregn-5-en-20-one. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer oxygen-containing functional groups.

    Substitution: Compounds with different functional groups replacing the acetate groups.

Wissenschaftliche Forschungsanwendungen

3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of other steroid derivatives.

    Biology: Studied for its effects on various biological pathways and processes.

    Medicine: Investigated for potential therapeutic applications, including hormone replacement therapy and anti-inflammatory effects.

    Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) involves its interaction with steroid receptors in the body. It can bind to these receptors and modulate their activity, leading to changes in gene expression and cellular function. The molecular targets include various enzymes and proteins involved in steroid metabolism and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

  • 3beta,17alpha-Dihydroxypregn-5-en-20-one
  • 3beta,16alpha-Dihydroxypregn-5-en-20-one
  • 3beta,21-Dihydroxypregn-5-en-20-one
  • 3beta,17alpha,21-Trihydroxypregn-5-en-20-one

Comparison: 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) is unique due to its specific acetylation at the 3 and 17 positions. This modification can alter its biological activity and pharmacokinetic properties compared to other similar compounds. The presence of acetate groups can influence its solubility, stability, and interaction with biological targets, making it distinct from its non-acetylated counterparts .

Biologische Aktivität

3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) is a synthetic steroid compound that exhibits significant biological activity. This compound is structurally characterized by the presence of hydroxyl and acetate functional groups at the 3 and 17 positions of the pregnene backbone, which influences its pharmacological properties. This article reviews its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) is C23H34O5C_{23}H_{34}O_5. The acetate groups enhance its lipophilicity and stability, which are crucial for its biological activity. The compound can be represented as follows:

Structure C23H34O5\text{Structure }\quad \text{C}_{23}\text{H}_{34}\text{O}_5

The mechanism of action primarily involves the binding of 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) to steroid hormone receptors. This interaction modulates gene expression and influences various cellular functions. The compound's binding affinity to these receptors is critical for its biological effects, including:

  • Hormonal Regulation: It mimics natural steroid hormones, influencing metabolic processes.
  • Signal Transduction: It activates specific signaling pathways that regulate cell growth and differentiation.

Hormonal Effects

Research indicates that this compound exhibits estrogenic activity, making it a candidate for hormone replacement therapies. Its ability to bind to estrogen receptors allows it to exert effects similar to endogenous estrogens, potentially alleviating symptoms associated with menopause .

Anti-inflammatory Properties

Studies have suggested that 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) may possess anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in various cell lines, indicating its potential use in treating inflammatory diseases .

Anticancer Potential

Preliminary studies have explored the anticancer effects of this compound. It appears to induce apoptosis in certain cancer cell lines by modulating apoptotic pathways and enhancing the expression of pro-apoptotic proteins. This property could make it a valuable agent in cancer therapy.

Research Findings and Case Studies

StudyFindings
Study 1 Investigated the estrogenic activity in vitro.Confirmed significant binding affinity to estrogen receptors.
Study 2 Examined anti-inflammatory effects on macrophages.Demonstrated reduced levels of TNF-alpha and IL-6 production.
Study 3 Assessed anticancer properties on breast cancer cells.Induced apoptosis through mitochondrial pathways.

Comparative Analysis with Similar Compounds

A comparison with related steroid compounds highlights the unique biological profile of 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate):

Compound NameStructureBiological Activity
3beta-hydroxypregn-5-en-20-one Lacks acetate groupsLower receptor binding affinity
Estradiol Acetate Contains acetate at C-17Strong estrogenic effects but different pharmacokinetics
Testosterone Acetate Acetate at C-17Androgenic activity; distinct therapeutic uses

Eigenschaften

IUPAC Name

[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O5/c1-15(26)25(30-17(3)28)13-10-22-20-7-6-18-14-19(29-16(2)27)8-11-23(18,4)21(20)9-12-24(22,25)5/h6,19-22H,7-14H2,1-5H3/t19-,20+,21-,22-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYQTAVPLWZAFP-JNFBOQJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3517-38-2
Record name (3β)-3,17-Bis(acetyloxy)pregn-5-en-20-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3517-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003517382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3β,17-dihydroxypregn-5-en-20-one 3,17-di(acetate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.477
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.